molecular formula C10H11ClF3N B1447180 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine CAS No. 1270540-71-0

1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No. B1447180
CAS RN: 1270540-71-0
M. Wt: 237.65 g/mol
InChI Key: CYJAYLQLXUPPJP-UHFFFAOYSA-N
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Description

This compound is a derivative of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . It is also related to a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives synthesized for analgesic purposes .


Synthesis Analysis

The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl (TFM, -CF3) group . This group is a common feature in many FDA-approved drugs and is known to exhibit numerous pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives often involve Pd-catalyzed coupling reactions . The exact reactions would depend on the specific synthesis pathway used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 1-[3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-AMINE, has a predicted boiling point of 218.4±35.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis. Its benzylic amine moiety can undergo various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. For instance, it can be used to create urea derivatives which have potential medicinal properties .

Electrophilic Aromatic Substitution Reactions

The presence of a trifluoromethyl group on the aromatic ring can influence electrophilic aromatic substitution reactions. This group can stabilize the transition state by electron-withdrawing effects, leading to more selective and efficient synthesis of desired products .

Drug Development

Compounds with a trifluoromethyl group, like this one, are often used in drug development due to their ability to improve pharmacokinetic properties. They can enhance the metabolic stability of drugs, making them more effective at lower doses .

Material Science

In material science, this compound can be used to modify surfaces or create new polymers with specific properties. The trifluoromethyl group can impart hydrophobicity, which is valuable for creating water-resistant materials .

Biological Studies

The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various assays and chemical analyses. Its distinct chemical structure allows for precise measurements and calibration in instrumental analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, a related compound, 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-, is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3, indicating various potential hazards .

Future Directions

The future directions for research on this compound could include further optimization of its synthesis, investigation of its mechanism of action, and exploration of its potential therapeutic applications. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential , suggesting potential future directions for research on this compound and its derivatives.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJAYLQLXUPPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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